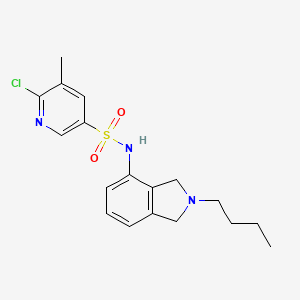
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been developed as a targeted anticancer drug. The compound was first synthesized in 1998 by Pfizer, and it was approved by the FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumor. Since then, it has been extensively studied for its therapeutic potential in other types of cancer.
Wirkmechanismus
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in the growth and survival of cancer cells, and their inhibition leads to the inhibition of tumor growth. In addition, this compound has been shown to have anti-angiogenic effects, which means it can prevent the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of multiple signaling proteins, including AKT, ERK, and STAT3, which are involved in the growth and survival of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Physiologically, this compound has been shown to inhibit tumor growth and reduce tumor angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide in lab experiments is its specificity for receptor tyrosine kinases, which allows researchers to study the effects of inhibiting these receptors on cancer cell growth and survival. In addition, this compound has been extensively studied in preclinical and clinical settings, which means there is a large body of literature available for researchers to draw from. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide. One area of interest is the development of combination therapies that include this compound and other targeted anticancer drugs. Another area of interest is the identification of biomarkers that can predict response to this compound, which can help to personalize treatment for cancer patients. Finally, there is interest in the development of new formulations of this compound that can improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-butyl-2,3-dihydro-1H-isoindole-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 6-chloro-5-methylpyridine-3-amine to form the desired product. The final step involves the sulfonation of the pyridine ring to form the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide has been extensively studied for its therapeutic potential in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, pancreatic neuroendocrine tumors, and others. The drug works by inhibiting multiple receptor tyrosine kinases, which are involved in the growth and survival of cancer cells. In addition, this compound has been shown to have anti-angiogenic effects, which means it can prevent the formation of new blood vessels that tumors need to grow.
Eigenschaften
IUPAC Name |
N-(2-butyl-1,3-dihydroisoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-3-4-8-22-11-14-6-5-7-17(16(14)12-22)21-25(23,24)15-9-13(2)18(19)20-10-15/h5-7,9-10,21H,3-4,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDUJNRILQVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1)C(=CC=C2)NS(=O)(=O)C3=CN=C(C(=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)
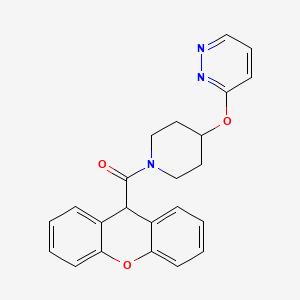


![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
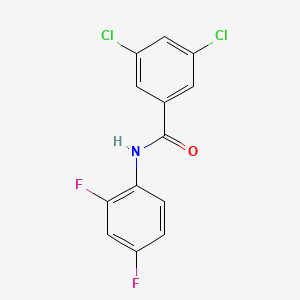

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one](/img/structure/B2791645.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2791647.png)

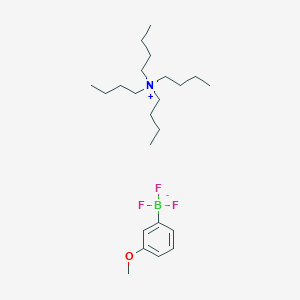
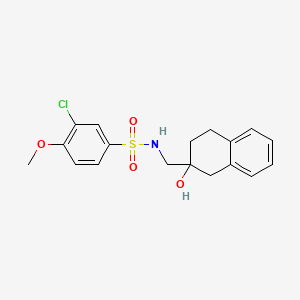
![4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2791653.png)